molecular formula C11H16FNO B1406013 N-(4-Fluoro-3-methoxybenzyl)propan-2-amine CAS No. 1540952-92-8

N-(4-Fluoro-3-methoxybenzyl)propan-2-amine

Cat. No.: B1406013
CAS No.: 1540952-92-8
M. Wt: 197.25 g/mol
InChI Key: NQNCRZXOXWQDMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Fluoro-3-methoxybenzyl)propan-2-amine is an organic compound with the molecular formula C11H16FNO It is characterized by the presence of a fluorine atom and a methoxy group attached to a benzyl ring, along with a propan-2-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Fluoro-3-methoxybenzyl)propan-2-amine typically involves the reaction of 4-fluoro-3-methoxybenzyl chloride with isopropylamine. The reaction is carried out under anhydrous conditions, often using a solvent such as dichloromethane or toluene. The mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction. After completion, the product is purified through techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4-Fluoro-3-methoxybenzyl)propan-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(4-Fluoro-3-methoxybenzyl)propan-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-Fluoro-3-methoxybenzyl)propan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom and methoxy group can influence the compound’s binding affinity and selectivity towards these targets. The pathways involved may include modulation of enzyme activity or receptor signaling, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    N-(4-Methoxybenzyl)propan-2-amine: Lacks the fluorine atom, which may result in different chemical and biological properties.

    N-(4-Fluorobenzyl)propan-2-amine:

Uniqueness

N-(4-Fluoro-3-methoxybenzyl)propan-2-amine is unique due to the combined presence of both the fluorine atom and methoxy group on the benzyl ring. This combination can enhance its chemical stability, reactivity, and potential interactions with biological targets, making it a valuable compound for various research applications .

Properties

IUPAC Name

N-[(4-fluoro-3-methoxyphenyl)methyl]propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FNO/c1-8(2)13-7-9-4-5-10(12)11(6-9)14-3/h4-6,8,13H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQNCRZXOXWQDMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=CC(=C(C=C1)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-Fluoro-3-methoxybenzyl)propan-2-amine
Reactant of Route 2
Reactant of Route 2
N-(4-Fluoro-3-methoxybenzyl)propan-2-amine
Reactant of Route 3
Reactant of Route 3
N-(4-Fluoro-3-methoxybenzyl)propan-2-amine
Reactant of Route 4
Reactant of Route 4
N-(4-Fluoro-3-methoxybenzyl)propan-2-amine
Reactant of Route 5
Reactant of Route 5
N-(4-Fluoro-3-methoxybenzyl)propan-2-amine
Reactant of Route 6
Reactant of Route 6
N-(4-Fluoro-3-methoxybenzyl)propan-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.